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molecular formula C6H8N4OS B8309103 N-(4-methoxy-5-pyrimidyl)-thiourea

N-(4-methoxy-5-pyrimidyl)-thiourea

Cat. No. B8309103
M. Wt: 184.22 g/mol
InChI Key: TYXKKYZLNSXIGM-UHFFFAOYSA-N
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Patent
US04434167

Procedure details

6.0 g N-benzoyl-N'-(4-methoxy-5-pyrimidyl)-thiourea are dissolved in 120 ml sodium ethylate solution (0.8 g sodium). After 1 hour, the solution is neutralized with diluted hydrochloric acid. The mixture is concentrated and the residue is washed with water and recrystallized from a methanol/water mixture. 2.3 g N-(4-methoxy-5-pyrimidyl)-thiourea having a melting point of 182° to 183° C. (decomp.) are obtained.
Name
N-benzoyl-N'-(4-methoxy-5-pyrimidyl)-thiourea
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][C:13]1[C:14]([O:19][CH3:20])=[N:15][CH:16]=[N:17][CH:18]=1)=[S:11])(=O)C1C=CC=CC=1.Cl>CC[O-].[Na+]>[CH3:20][O:19][C:14]1[C:13]([NH:12][C:10]([NH2:9])=[S:11])=[CH:18][N:17]=[CH:16][N:15]=1 |f:2.3|

Inputs

Step One
Name
N-benzoyl-N'-(4-methoxy-5-pyrimidyl)-thiourea
Quantity
6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NC=1C(=NC=NC1)OC
Name
Quantity
120 mL
Type
solvent
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
WASH
Type
WASH
Details
the residue is washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from a methanol/water mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=NC=NC=C1NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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